molecular formula C11H15N3O3 B2985700 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione CAS No. 2309344-19-0

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2985700
CAS No.: 2309344-19-0
M. Wt: 237.259
InChI Key: QMIRFJLQTUUBCN-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is a heterocyclic compound that features a morpholine ring and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a morpholine derivative and a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is unique due to the presence of both morpholine and pyrazine rings, which confer distinct chemical properties and reactivity. This combination of rings is less common in other similar compounds, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRFJLQTUUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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